

# A Technical Guide to the Spectroscopic Data of 4-Hydroxycarbazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9H-Carbazol-4-ol

Cat. No.: B019958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxycarbazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the structural elucidation and characterization of this molecule.

## Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 4-Hydroxycarbazole. Due to the limited availability of fully assigned experimental datasets for the parent compound in publicly accessible literature, some of the presented data are based on typical values for similar structural motifs and data from substituted derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

While a complete, assigned experimental <sup>1</sup>H NMR spectrum for 4-hydroxycarbazole is not readily available in the cited literature, the expected chemical shifts can be predicted based on the analysis of carbazole and its derivatives. The aromatic protons are expected to appear in

the range of 6.5-8.5 ppm. The protons of the hydroxyl and amine groups are typically broad singlets and their chemical shifts are highly dependent on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Similar to the <sup>1</sup>H NMR data, a complete, assigned experimental <sup>13</sup>C NMR spectrum for 4-hydroxycarbazole is not readily available. The expected chemical shifts for the carbon atoms are presented in the table below, based on the known shifts for carbazole and the expected effects of the hydroxyl substituent. Aromatic carbons typically resonate in the range of 100-150 ppm.

Data Type	Observed/Expected Value	Assignment
<sup>1</sup> H NMR	~ 6.5 - 8.5 ppm	Aromatic Protons (CH)
Variable (Broad singlet)	Hydroxyl Proton (OH)	
Variable (Broad singlet)	Amine Proton (NH)	
<sup>13</sup> C NMR	~ 100 - 150 ppm	Aromatic Carbons (C & CH)

Note: The exact chemical shifts and coupling constants for <sup>1</sup>H and <sup>13</sup>C NMR can be definitively determined through experimental acquisition of the spectra.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group	Reference
3393	Strong, Broad	O-H Stretch	Hydroxyl (-OH)	[1]
3210	Medium	N-H Stretch	Amine (N-H)	[1]
3061 - 3053	Medium to Weak	C-H Stretch	Aromatic C-H	[1]
~1600 - 1450	Medium to Strong	C=C Stretch	Aromatic Ring	
~1200	Strong	C-O Stretch	Phenolic C-O	
~810 - 750	Strong	C-H Bending	Aromatic C-H (out-of-plane)	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
183	High	[M] <sup>+</sup> (Molecular Ion)
154	Variable	[M-CHO] <sup>+</sup>
127	Variable	[M-CHO-HCN] <sup>+</sup>

Molecular Weight: 183.21 g/mol [2] Monoisotopic Mass: 183.068413911 Da[2]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - For  $^1\text{H}$  NMR, accurately weigh 5-10 mg of 4-Hydroxycarbazole and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a clean, dry vial.[3]
  - For  $^{13}\text{C}$  NMR, a more concentrated sample of 20-50 mg is recommended.[3]
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
  - Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4]
- Data Acquisition:
  - Tune and shim the spectrometer to the lock signal of the deuterated solvent.
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans (several hundred to thousands) will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxycarbazole.

Methodology (KBr Pellet Method):

- Sample Preparation:

- Thoroughly grind 1-2 mg of dry 4-Hydroxycarbazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]
- The mixture should be a fine, homogeneous powder.
- Pellet Formation:
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[6]
- Instrumentation:
  - Use a FT-IR spectrometer.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . [3]
  - The final spectrum is reported in terms of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Hydroxycarbazole.

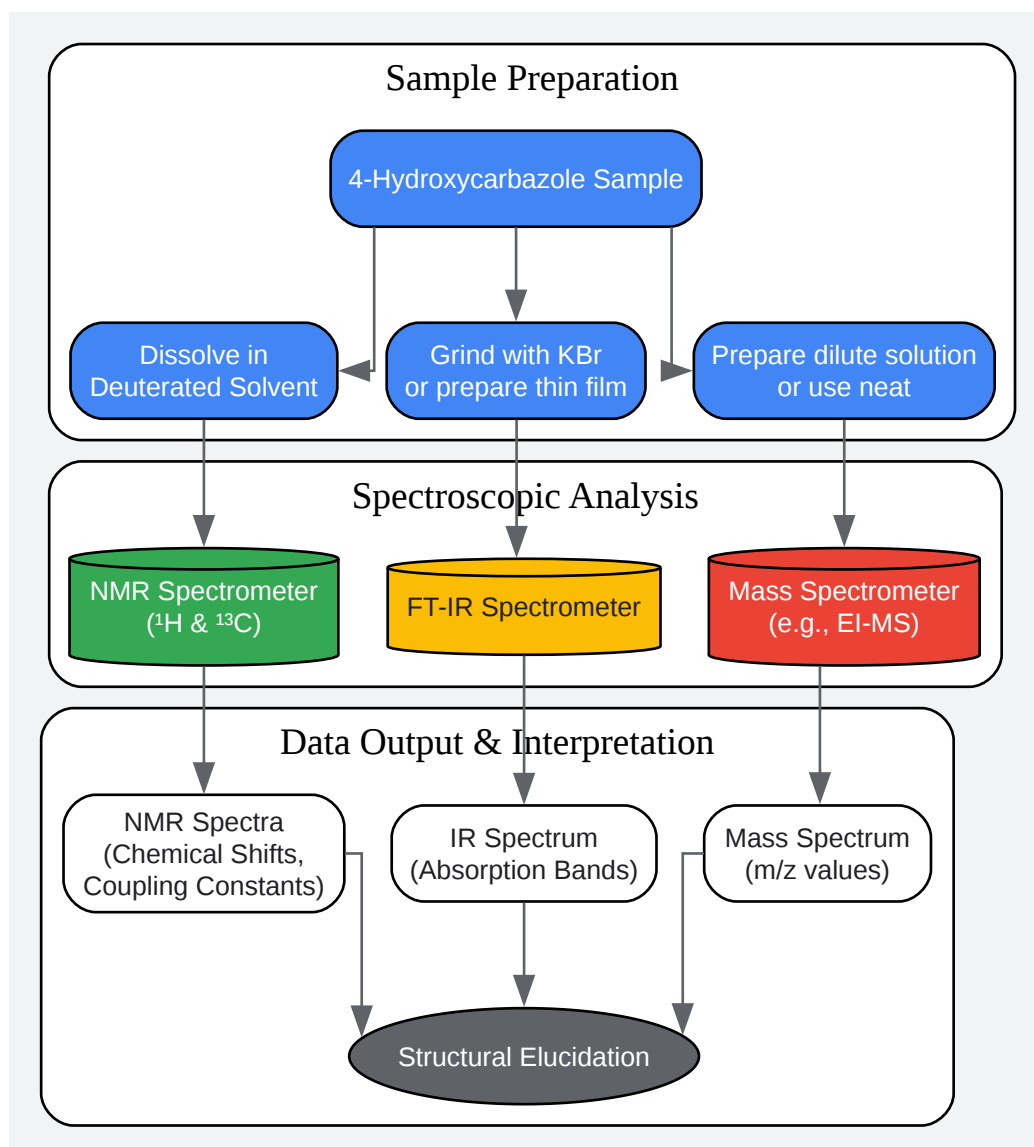
Methodology (Electron Impact - EI):

- Sample Introduction:
  - Introduce a small amount of the sample (typically less than a microgram) into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

- Ionization:
  - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.<sup>[2]</sup> This causes the molecule to ionize and fragment.
- Mass Analysis:
  - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
  - The ions are detected, and their abundance is recorded.
- Data Presentation:
  - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

### General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of 4-Hydroxycarbazole.

## Structure and Spectroscopic Correlations of 4-Hydroxycarbazole

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. eng.uc.edu [eng.uc.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-Hydroxycarbazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019958#spectroscopic-data-nmr-ir-ms-of-4-hydroxycarbazole]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)